(4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone
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Overview
Description
(4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Ketamine or Special K, which is a dissociative anesthetic drug used in veterinary and human medicine. However, in
Mechanism of Action
The mechanism of action of (4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone is not fully understood. However, it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound may be able to modulate neural activity and improve mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, it has been shown to increase the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone in lab experiments is that it has a rapid onset of action and a short half-life, making it easy to administer and study. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on (4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone. One direction is to further study its potential applications in the field of neuroscience, particularly in the treatment of depression and chronic pain. Another direction is to study its potential applications in other fields, such as cancer research, where it has been shown to have anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for a variety of conditions.
Synthesis Methods
The synthesis of (4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone involves a series of chemical reactions. The starting material is 4-chlorobenzonitrile, which is reacted with magnesium in the presence of dry ether to produce 4-chlorophenylmagnesium bromide. This intermediate is then reacted with 1-(4-methoxyphenyl)-3-chloropropanone to produce this compound.
Scientific Research Applications
(4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to have a rapid and potent antidepressant effect, making it a potential treatment for depression. Additionally, it has been shown to have analgesic properties, making it a potential treatment for chronic pain.
properties
IUPAC Name |
1-[3-(4-chlorobenzoyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO3/c1-27-20-11-4-16(5-12-20)6-13-21(25)24-14-2-3-18(15-24)22(26)17-7-9-19(23)10-8-17/h4-5,7-12,18H,2-3,6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHQZXSHZYYJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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